(1-Ethylazetidin-3-yl)methanol

Medicinal Chemistry Drug Design Lead Optimization

(1-Ethylazetidin-3-yl)methanol (CAS: 1480536-66-0) is a saturated four-membered nitrogen-containing heterocyclic compound belonging to the azetidine class. With the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol, this compound features an azetidine ring substituted at the nitrogen (N-1) position with an ethyl group and at the C-3 position with a hydroxymethyl (-CH₂OH) moiety.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B15199898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylazetidin-3-yl)methanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCN1CC(C1)CO
InChIInChI=1S/C6H13NO/c1-2-7-3-6(4-7)5-8/h6,8H,2-5H2,1H3
InChIKeyXZCAVLNFEPTZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethylazetidin-3-yl)methanol: N-Ethyl Substituted Azetidine Methanol Derivative for Pharmaceutical Intermediates


(1-Ethylazetidin-3-yl)methanol (CAS: 1480536-66-0) is a saturated four-membered nitrogen-containing heterocyclic compound belonging to the azetidine class. With the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol, this compound features an azetidine ring substituted at the nitrogen (N-1) position with an ethyl group and at the C-3 position with a hydroxymethyl (-CH₂OH) moiety [1]. The compound exists as a liquid at room temperature and is commercially available at purities of 97-98% from multiple suppliers including Synblock, AKSci, MolCore, and Bide Pharm . The hydrochloride salt form (CAS: 1803606-02-1, MW: 151.63 g/mol) is also widely available for applications requiring enhanced stability or aqueous solubility [2]. This compound serves as a versatile synthetic building block in medicinal chemistry, particularly for the preparation of pharmaceutical intermediates and biologically active molecules .

Why (1-Ethylazetidin-3-yl)methanol Cannot Be Replaced by Unsubstituted or N-Methyl Analogs in Drug Discovery Applications


Generic substitution among azetidine methanol derivatives is scientifically unsound due to the critical influence of N-substituent identity on molecular recognition, physicochemical properties, and synthetic utility. The N-ethyl group in (1-Ethylazetidin-3-yl)methanol confers a computed XLogP3-AA value of 0, indicating balanced lipophilicity, whereas the unsubstituted azetidin-3-ylmethanol (CAS: 95849-02-8) lacks this hydrophobic N-modification, potentially altering membrane permeability and target binding profiles [1]. Furthermore, the N-ethyl substitution pattern is a key structural feature in patent-protected pharmacophores, including CCR6 receptor modulators and ERα-targeting compounds, where the specific ethyl group directly influences receptor engagement geometry [2][3]. The 3-hydroxymethyl substitution distinguishes this compound from positional isomers such as (1-ethylazetidin-2-yl)methanol (CAS: 2089257-54-3), which exhibits a distinct spatial orientation of the reactive handle that affects downstream coupling chemistry and biological activity [4]. Additionally, this compound demonstrates specific storage requirements (2-8°C with protection from light) that differ from the unsubstituted azetidin-3-ylmethanol, which can be stored at -20°C, reflecting fundamental differences in chemical stability profiles that impact laboratory handling and procurement planning [5].

(1-Ethylazetidin-3-yl)methanol: Quantitative Differentiation Evidence vs. N-Methyl and Positional Isomer Analogs


N-Ethyl vs. N-Methyl Substitution: Molecular Weight and Lipophilicity Comparison for Lead Optimization

(1-Ethylazetidin-3-yl)methanol exhibits a molecular weight of 115.17 g/mol, which is 14.02 g/mol higher than the N-methyl analog (1-methylazetidin-3-yl)methanol (MW: 101.15 g/mol), corresponding precisely to the mass difference of one methylene (-CH₂-) unit [1]. This mass difference is accompanied by a distinct lipophilicity profile: the target compound has a computed XLogP3-AA value of 0, whereas the N-methyl analog exhibits a logP of -0.26 [2]. The ΔlogP of +0.26 units represents a measurable increase in lipophilicity that can influence membrane permeability and pharmacokinetic behavior in drug candidates [3].

Medicinal Chemistry Drug Design Lead Optimization Physicochemical Properties

Positional Isomer Differentiation: 3-yl vs. 2-yl Methanol Substitution Pattern and Synthetic Accessibility

The 3-hydroxymethyl substitution pattern in (1-Ethylazetidin-3-yl)methanol distinguishes it fundamentally from the 2-positional isomer (1-ethylazetidin-2-yl)methanol (CAS: 2089257-54-3). Both compounds share identical molecular formulas (C₆H₁₃NO) and molecular weights (115.17 g/mol), making them structural isomers [1]. However, the topological polar surface area (TPSA) differs significantly: 23.5 Ų for the 3-yl isomer vs. a different TPSA value for the 2-yl isomer due to altered spatial arrangement of the hydroxyl group [2]. This spatial difference translates to distinct reactivity profiles: the 3-yl isomer positions the hydroxymethyl group at the β-carbon relative to nitrogen, whereas the 2-yl isomer places it at the α-carbon, affecting nucleophilicity and steric accessibility in coupling reactions .

Synthetic Chemistry Building Block Selection Isomer Differentiation Reactive Handle Positioning

Free Base vs. Hydrochloride Salt: Stability and Storage Condition Differentiation

(1-Ethylazetidin-3-yl)methanol free base requires storage at 2-8°C with protection from light to maintain stability, whereas the hydrochloride salt form (CAS: 1803606-02-1) can be stored long-term in a cool, dry place without refrigeration [1]. The molecular weight increases from 115.17 g/mol for the free base to 151.63 g/mol for the hydrochloride salt, reflecting a 31.7% mass increase [2]. Commercial purity specifications for the free base consistently meet ≥98% (NLT 98%) across multiple suppliers including Synblock and AKSci, while the hydrochloride salt is available at 95-98% purity . The free base is typically a liquid at room temperature, whereas the hydrochloride salt is a solid, affecting handling and weighing precision in laboratory settings.

Compound Handling Storage Optimization Salt Form Selection Laboratory Procurement

Azetidine Ring Strain and Basicity: Class-Level Differentiation from Piperidine and Pyrrolidine Analogs

As a four-membered saturated nitrogen heterocycle, (1-Ethylazetidin-3-yl)methanol belongs to the azetidine class, which exhibits fundamentally different ring strain and basicity compared to five-membered (pyrrolidine) and six-membered (piperidine) analogs. Azetidines possess stronger basicity than most secondary amines due to the compressed bond angles (approximately 90° vs. 109.5° for ideal sp³ hybridization) and ring strain energy estimated at 25-26 kcal/mol [1]. This enhanced basicity makes azetidine derivatives distinct in their protonation state at physiological pH and their nucleophilicity in synthetic transformations. While specific pKa data for (1-Ethylazetidin-3-yl)methanol is not documented, the class-level basicity of azetidines (pKa ~11.3 for unsubstituted azetidine) exceeds that of pyrrolidine (pKa ~11.2) and piperidine (pKa ~11.2), with the N-ethyl substitution further modulating this property [2].

Heterocyclic Chemistry Ring Strain Effects Basicity Modulation Scaffold Selection

(1-Ethylazetidin-3-yl)methanol: Evidence-Based Research and Industrial Application Scenarios


CCR6 Receptor Modulator Lead Optimization: N-Ethyl Azetidine Scaffold for Autoimmune Disease Therapeutics

Based on the patent-protected azetidin-3-ylmethanol scaffold in CCR6 receptor modulator development (WO2021219849A1), (1-Ethylazetidin-3-yl)methanol serves as a critical synthetic precursor for constructing N-ethyl substituted pharmacophores [1]. The specific N-ethyl substitution pattern is essential for achieving the desired receptor binding geometry in CCR6-targeting compounds for autoimmune diseases including posterior uveitis and allergic conjunctivitis. The computed XLogP3-AA value of 0 provides balanced lipophilicity favorable for oral bioavailability optimization in this therapeutic class [2].

ERα-Targeted Breast Cancer Therapeutic Development: 1-Ethylazetidin-3-yl Ether Linker Construction

Crystallographic evidence from PDB entry 8DU6 (resolution 2.10 Å) demonstrates the (1-ethylazetidin-3-yl)oxy moiety as an integral component of an ERα ligand binding domain complex [1]. The specific N-ethyl substitution and 3-position attachment geometry contribute to the unconventional transcriptional programs observed with this class of SERMs. Procurement of high-purity (≥98%) (1-Ethylazetidin-3-yl)methanol is essential for reproducible construction of the ether-linked pharmacophore, with the hydroxymethyl group serving as the key derivatization handle for subsequent coupling reactions [2].

Phosphodiesterase Type 5 (PDE5) Inhibitor Synthesis: Azetidine-Containing Sildenafil Analogues

The (1-ethylazetidin-3-yl) substituent has been employed in the development of novel PDE5 inhibitors, as documented in the crystallographic structure PDB 2CHM and associated medicinal chemistry studies [1]. The azetidine ring in this context replaces the N-methylpiperazine moiety of sildenafil, representing a scaffold-hopping strategy that leverages the distinct ring strain and spatial geometry of the azetidine core [2]. The high purity specifications (NLT 98%) of commercially available (1-Ethylazetidin-3-yl)methanol ensure reliable synthetic outcomes in the multi-step preparation of these pyrazolo-pyrimidinone derivatives, with the 3-hydroxymethyl group enabling regioselective functionalization [3].

General Azetidine Building Block for Medicinal Chemistry: N-Ethyl vs. N-Methyl Substitution SAR Studies

For structure-activity relationship (SAR) investigations in azetidine-containing lead series, (1-Ethylazetidin-3-yl)methanol provides a quantifiable molecular weight increment of 14.02 g/mol over the N-methyl analog, corresponding to a measurable ΔLogP of +0.26 units [1]. This systematic N-alkyl variation enables rational optimization of lipophilicity and metabolic stability parameters while maintaining the identical 3-hydroxymethyl reactive handle [2]. The 2-8°C storage requirement differentiates procurement planning from the more stable hydrochloride salt form, which can be stored at ambient temperature for long-term inventory management [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethylazetidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.